molecular formula C13H16N6O8 B1673094 JS-K CAS No. 205432-12-8

JS-K

货号: B1673094
CAS 编号: 205432-12-8
分子量: 384.30 g/mol
InChI 键: DNJRNBYZLPKSHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O2-(2,4-二硝基苯基) 1-[(4-乙氧基羰基)哌嗪-1-基]重氮-1-鎓-1,2-二醇盐,俗称 JS-K,是一种释放一氧化氮的前药。一氧化氮是一种气态自由基分子,在各种生理和病理过程中起着至关重要的作用。 This compound 因其作为抗癌药物的潜力而受到广泛关注,特别是它能够选择性地在癌细胞中释放一氧化氮,从而诱导凋亡并抑制增殖 .

科学研究应用

    化学: JS-K 作为研究一氧化氮释放机制和开发新型释放一氧化氮的前药的模型化合物。

    生物学: 该化合物用于研究一氧化氮在细胞信号转导和凋亡中的作用。

    医学: this compound 已显示出作为抗癌药物的潜力,特别是在治疗白血病和前列腺癌方面。已发现它可以抑制肿瘤生长,诱导凋亡并增强其他化疗药物的疗效。

作用机制

JS-K 主要通过与谷胱甘肽反应释放一氧化氮发挥其作用。该反应由谷胱甘肽 S-转移酶催化,该酶通常在癌细胞中过表达。释放的一氧化氮通过以下方式诱导凋亡并抑制增殖:

准备方法

合成路线和反应条件

JS-K 通过多步合成过程制备,包括 2,4-二硝基苯肼与氯甲酸乙酯反应生成中间体 2,4-二硝基苯肼乙酸酯。然后将该中间体与哌嗪反应得到最终产物 this compound。 反应条件通常涉及使用二氯甲烷等有机溶剂,并需要仔细控制温度和 pH 值以确保得到所需的产物 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成工艺的规模。这包括优化反应条件以最大限度地提高产率和纯度,以及实施高效的纯化技术,如重结晶和色谱法。 使用自动化反应器和连续流动系统可以进一步提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

JS-K 会经历多种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

This compound 与谷胱甘肽反应形成的主要产物是一氧化氮,它在该化合物的抗癌活性中起着至关重要的作用。 其他产物包括通过水解和氧化还原反应形成的各种降解产物 .

相似化合物的比较

JS-K 属于一氧化氮前药的重氮二醇盐类。类似的化合物包括:

This compound 在选择性地在癌细胞中释放一氧化氮方面具有独特性,使其成为有希望的靶向癌症治疗药物。 它的结构类似物虽然在释放一氧化氮的能力方面相似,但在稳定性、反应性和整体疗效方面可能有所不同 .

属性

IUPAC Name

(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRNBYZLPKSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JS-K
Reactant of Route 2
Reactant of Route 2
JS-K
Reactant of Route 3
Reactant of Route 3
JS-K
Reactant of Route 4
JS-K
Reactant of Route 5
Reactant of Route 5
JS-K
Reactant of Route 6
Reactant of Route 6
JS-K
Customer
Q & A

Q1: What is the primary mechanism of action of JS-K?

A1: this compound is designed to release NO upon activation by glutathione S-transferases (GSTs) []. This enzyme is often overexpressed in malignant cells, making this compound's mechanism tumor-selective [].

Q2: How does NO release contribute to this compound's anticancer activity?

A2: NO released by this compound induces various effects in cancer cells:

  • Apoptosis: NO can trigger both caspase-dependent and caspase-independent apoptosis pathways [, , ].
  • DNA Damage: this compound induces DNA double-strand breaks, activating DNA damage response pathways, contributing to cell death [, ].
  • Oxidative Stress: this compound can induce oxidative and nitrosative stress in cancer cells, particularly those with high basal reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis [, , ].
  • Inhibition of Angiogenesis: this compound has shown potent anti-angiogenic activity in vitro, inhibiting endothelial cell proliferation, cord formation, and migration [].
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, further inhibiting tumor growth [, , ].

Q3: Does this compound have other anticancer mechanisms besides NO release?

A3: Yes, research suggests that this compound's arylating capability also contributes to its anticancer effects, potentially through protein arylation and glutathione depletion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H16N6O8 and a molecular weight of 384.3 g/mol.

Q5: How stable is this compound in biological fluids?

A5: this compound is known to react with nucleophiles in biological fluids, resulting in a short half-life [].

Q6: How do structural modifications impact this compound's activity?

A6:

  • Aryl Group: Modifications to the aryl group can affect the rate of NO release and subsequent antitumor activity [].
  • Diazeniumdiolate Group: The diazeniumdiolate moiety is essential for NO release, and its removal abolishes anticancer activity [].
  • Piperazine Ring: The piperazine ring, particularly the N-(ethoxycarbonyl)piperazine byproduct, seems to play a role in this compound's potency [].

Q7: How can this compound's stability and delivery be improved?

A7:

  • Pluronic Micelles: Formulating this compound in Pluronic® P123 micelles enhances its stability in biological media, increases its half-life, and improves its antitumor activity [].
  • Liposomes: Liposomal encapsulation of this compound has been investigated to improve its stability and pharmacokinetic profile, but further research is needed [].
  • PEG-Protected Nanoparticles: Encapsulating this compound in polyethylene glycol (PEG)-protected nanoparticles shows promise in increasing stability and providing controlled NO release [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is rapidly metabolized in vivo, primarily through reaction with glutathione, forming a dinitrophenyl-glutathione adduct and releasing NO []. Further details on specific ADME parameters were not extensively discussed in the abstracts.

Q9: Does formulation affect this compound's PK/PD?

A9: Yes, Pluronic micelle formulation reduces this compound-induced hypotension in mice, suggesting altered pharmacokinetics and potentially slower NO release [].

Q10: Which cancer types has this compound shown efficacy against in vitro?

A10: this compound has shown in vitro activity against various cancers, including:

  • Acute myeloid leukemia [, , , ]
  • Multiple myeloma [, ]
  • Prostate cancer [, , ]
  • Liver cancer [, ]
  • Non-small cell lung cancer [, , ]
  • Glioma [, , , ]
  • Breast cancer [, ]
  • Renal cell carcinoma [, ]
  • Bladder cancer []
  • Ewing sarcoma []

Q11: Has this compound demonstrated efficacy in in vivo models?

A11: Yes, this compound has shown significant antitumor activity in vivo:

  • Leukemia: Reduced tumor growth in mice xenografted with human leukemia cells [, ].
  • Multiple myeloma: Inhibited tumor growth and prolonged survival in a xenograft model [].
  • Prostate cancer: Reduced tumor burden in mice xenografted with human prostate cancer cells [].
  • Lung cancer: Inhibited growth of lung adenocarcinoma xenografts in mice [, ].
  • Glioma: Significantly reduced growth of U87 xenografts in mice [].
  • Ewing sarcoma: Significantly decreased tumor growth in a xenograft model [].

Q12: Are there any ongoing clinical trials for this compound?

A12: While the provided abstracts mention this compound being at an advanced stage of preclinical development, no information on specific clinical trials was found.

Q13: Are there known mechanisms of resistance to this compound?

A13: Although specific resistance mechanisms weren't extensively discussed, tumor cells with lower basal ROS/RNS levels might be less sensitive to this compound's effects [].

Q14: Does this compound induce systemic hypotension?

A14: this compound, when administered intravenously at specific doses in mice, did not induce significant hypotension, particularly when formulated in Pluronic micelles [, ].

Q15: How does this compound's formulation affect its delivery?

A15:

  • Pluronic Micelles: Enhance this compound's stability and facilitate its penetration into the nucleus [, ].
  • Liposomes: Investigated for improving this compound's in vivo half-life and tissue distribution [].
  • PEG-Protected Nanoparticles: Offer controlled and sustained release of NO, potentially improving tumor targeting and reducing off-target effects [].

Q16: Are there any potential biomarkers for this compound efficacy?

A16:

  • GST Expression: High GST expression in tumors may predict sensitivity to this compound, as its activation is GST-dependent [, ].
  • ROS/RNS Levels: Tumors with high basal ROS/RNS levels might be more susceptible to this compound-induced oxidative stress and cell death [, ].
  • PRX1 and OGG1 Protein Levels: Expression levels of Peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) have been correlated with this compound sensitivity in lung cancer cells [].

Q17: Can this compound be used in combination therapies?

A17: Yes, research suggests potential synergy between this compound and other anticancer agents:

  • Cytarabine: Demonstrated strong synergy in vitro against leukemia cells [].
  • Bortezomib: Significantly enhanced this compound-induced cytotoxicity in multiple myeloma cells [].
  • Taxol: Increased Taxol-induced apoptosis in prostate cancer cells [].
  • Radiation Therapy: Showed radiosensitizing activity against colorectal cancer cells in vitro and in vivo [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。